5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Description
5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, also known as CCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been studied extensively for their corrosion inhibition properties. For example, studies have demonstrated that triazole compounds are effective in protecting mild steel from corrosion in acidic media. These compounds achieve high inhibition efficiencies by adsorbing onto the metal surface, forming a protective barrier that reduces corrosion rates. The efficiency of these inhibitors can reach up to 99% in certain acidic solutions, indicating their potential for industrial applications to protect metals from acid-induced corrosion (Lagrenée et al., 2002); (Bentiss et al., 2007).
Antimicrobial Activities
Several triazole derivatives have shown significant antimicrobial properties against a variety of bacterial and fungal strains. The ability of these compounds to inhibit microbial growth makes them valuable in the development of new antimicrobial agents. Some derivatives have exhibited promising results in inhibiting the growth of multi-drug-resistant strains, suggesting their potential in addressing the challenge of antibiotic resistance (Purohit et al., 2011); (Plech et al., 2011).
Synthesis and Biological Activity
Research into triazole derivatives also includes the synthesis of novel compounds with potential biological activities. These studies not only aim at understanding the chemical properties and reactivities of these compounds but also at exploring their applications in medicinal chemistry. For instance, compounds derived from triazole have been investigated for their lipase and α-glucosidase inhibition activities, which are important targets in the treatment of conditions such as obesity and diabetes (Bekircan et al., 2015).
properties
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6H,1,7H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISYSPXIXWDRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
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